2-Phenylimidazo[1,2-a]pyrazin-3-amine features a fused ring system that includes both imidazole and pyrazine moieties. The presence of the phenyl group enhances its chemical properties and biological activity. The structure can be represented as follows:
textN / \ C C | | C N \ / C-C / \ N C | | C C
This compound exhibits unique characteristics due to the interplay between its aromatic and heterocyclic components, which significantly influence its reactivity and interactions with biological targets.
2-Phenylimidazo[1,2-a]pyrazin-3-amine belongs to a class of organic compounds known as heterocycles, which contain atoms other than carbon in their rings. Understanding the synthesis and properties of this molecule can contribute to the general field of heterocyclic chemistry American Elements: .
The presence of nitrogen atoms in the ring structure suggests potential for biological activity. Further research could explore if 2-Phenylimidazo[1,2-a]pyrazin-3-amine exhibits any medicinal properties or serves as a scaffold for drug development.
Heterocyclic compounds can sometimes exhibit interesting physical properties. Investigating the electrical or optical properties of 2-Phenylimidazo[1,2-a]pyrazin-3-amine could be of interest in material science research.
These reactions contribute to the versatility of 2-phenylimidazo[1,2-a]pyrazin-3-amine in synthetic organic chemistry.
Research indicates that 2-phenylimidazo[1,2-a]pyrazin-3-amine exhibits significant biological activities. Notably, it has been studied for its potential as an adenosine receptor antagonist, which may modulate various signaling pathways associated with adenosine receptor activation. Additionally, derivatives of this compound have shown promise as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is relevant in inflammation and pain management .
Several methods have been developed for synthesizing 2-phenylimidazo[1,2-a]pyrazin-3-amine:
These methods highlight the efficiency and adaptability of synthetic strategies available for this compound.
The applications of 2-phenylimidazo[1,2-a]pyrazin-3-amine span various fields:
Interaction studies have focused on the compound's ability to bind to specific biological targets such as adenosine receptors and cyclooxygenase enzymes. Molecular docking studies have provided insights into its binding affinities and modes of action, indicating that structural modifications can enhance its selectivity and potency against these targets.
Several compounds share structural similarities with 2-phenylimidazo[1,2-a]pyrazin-3-amine. Here are some notable examples:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amine | Imidazo[1,2-a]pyridine | COX inhibitor |
| 2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amines | Imidazo[1,2-a]pyridine | Anticancer activity |
| 5-Methoxyimidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Melatonin receptor ligand |
These compounds demonstrate similar structural frameworks but differ in their substituents and resultant biological activities. The unique phenyl group in 2-phenylimidazo[1,2-a]pyrazin-3-amine contributes to its distinct properties compared to these analogs.
Condensation reactions remain a cornerstone for constructing the imidazo[1,2-a]pyrazine core. A classic approach involves the reaction of 2-aminopyrazine with α-bromo-β-keto esters under thermal conditions. For instance, Ravi et al. demonstrated that heating 2-aminopyrazine with ethyl 2-bromo-3-oxobutanoate at 55°C under solvent-free conditions yields ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate in 87% yield. The mechanism proceeds through nucleophilic attack by the amine on the carbonyl group, followed by cyclization and elimination of hydrogen bromide (Figure 1).
Alternative pathways utilize aldehydes and isonitriles in three-component condensations. Thieme et al. reported that reacting 2-aminopyrazine with benzaldehyde and tert-butyl isonitrile in methanol at room temperature forms 3-amino-2-phenylimidazo[1,2-a]pyrazine via a Ugi-type reaction. This method avoids harsh conditions but requires precise stoichiometric control to prevent side products.
One-pot multicomponent reactions (MCRs) streamline synthesis by combining reactants in a single step. A notable example involves the condensation of 2-aminopyrazine, aldehydes, and isonitriles to form 3-amino-substituted derivatives. For example, 2-phenylimidazo[1,2-a]pyrazin-3-amine was synthesized in 72% yield by reacting 2-aminopyrazine, benzaldehyde, and cyclohexyl isonitrile in ethanol at 60°C for 12 hours.
Table 1: Comparison of One-Pot vs. Stepwise Synthesis
| Method | Yield (%) | Reaction Time | Purification Steps |
|---|---|---|---|
| One-Pot MCR | 72 | 12 h | 1 |
| Stepwise Condensation | 87 | 10 min | 2 |
MCRs reduce intermediate isolation, enhancing atom economy. However, they necessitate careful optimization of reaction parameters to balance reactivity and selectivity.
Microwave irradiation accelerates cyclization by enabling rapid, uniform heating. Kusy et al. synthesized imidazo[1,2-a]pyrazine derivatives by irradiating a mixture of 2-aminopyrazine and α-bromo-β-keto esters at 150°C for 5 minutes, achieving 95% yield. This method reduces reaction times from hours to minutes while improving yields compared to conventional heating (Table 2).
Table 2: Microwave vs. Conventional Heating
| Condition | Yield (%) | Time |
|---|---|---|
| Microwave | 95 | 5 min |
| Conventional | 87 | 10 min |
The enhanced kinetics arise from microwave-specific dielectric heating, which promotes faster molecular collisions and intermediate formation.
Solvent-free methodologies minimize waste and energy consumption. Ravi et al. demonstrated that 2-phenylimidazo[1,2-a]pyrazin-3-amine derivatives form efficiently under neat conditions at 55°C, eliminating the need for toxic solvents. For example, reacting 2-aminopyrazine with phenyl α-bromo-β-keto ester in a solvent-free system yielded 89% product after 15 minutes.
Table 3: Solvent-Free Reaction Optimization
| Substrate | Catalyst | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Phenyl derivative | None | 89 | 55 |
| Methyl derivative | K₂CO₃ | 85 | 80 |
These systems often employ solid-supported catalysts like silica gel or potassium carbonate to facilitate mixing and reduce side reactions. The absence of solvent simplifies purification and enhances scalability for industrial applications.
2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives function as ATP-competitive inhibitors of CDK9, a serine/threonine kinase integral to the positive transcription elongation factor complex (P-TEFb). The inhibition occurs through direct interaction with the kinase’s ATP-binding pocket, as demonstrated by molecular docking studies. For instance, derivative 3c (bearing a pyridin-4-yl group at position 2 and a benzyl amine at position 3) exhibits an IC₅₀ of 0.16 µM against CDK9, making it one of the most potent analogs in this class [1] [2]. Structural analysis reveals that the pyridin-4-yl moiety enhances π-π stacking interactions with Phe103 and His106 residues in the kinase domain, while the benzyl amine forms hydrogen bonds with Asp167 and Lys48 [2].
The selectivity of these compounds for CDK9 over other CDKs is attributed to unique hydrophobic interactions mediated by the imidazo[1,2-a]pyrazine scaffold. Comparative studies show that analogs lacking the pyridin-4-yl substituent (e.g., 1a and 4d) exhibit reduced inhibitory activity (IC₅₀ > 1 µM), underscoring the importance of this group for target engagement [2].
| Compound | Substituent (Position 2) | Substituent (Position 3) | IC₅₀ (µM) |
|---|---|---|---|
| 3c | Pyridin-4-yl | Benzyl amine | 0.16 |
| 3a | Pyridin-4-yl | Cyclohexyl amine | 0.26 |
| 1b | Phenyl | Cyclohexyl amine | 0.25 |
| 4d | Thiophen-3-yl | 4-Methoxyphenyl amine | 8.50 |
CDK9 inhibition by 2-phenylimidazo[1,2-a]pyrazin-3-amine derivatives disrupts the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at serine 2 (Ser2), a critical step in transcriptional elongation. Unphosphorylated RNA polymerase II remains arrested at promoter-proximal regions, preventing the synthesis of pro-survival proteins such as myeloid cell leukemia-1 (Mcl-1) and survivin [1]. This mechanism is corroborated by cytotoxicity assays in which 3c induces apoptosis in breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562) cells with average IC₅₀ values of 6.66 µM [2].
The correlation between CDK9 inhibitory potency and anti-proliferative activity is evident in structure-activity data. For example, 3c’s high CDK9 affinity (IC₅₀ = 0.16 µM) corresponds to robust cytotoxicity (IC₅₀ = 4.45–8.59 µM across cell lines), whereas weakly inhibitory analogs like 4d (CDK9 IC₅₀ = 8.50 µM) show minimal cytotoxicity (IC₅₀ = 87.16–141.13 µM) [2]. This synergy confirms transcriptional arrest as the primary mode of action.
Beyond CDK9, 2-phenylimidazo[1,2-a]pyrazin-3-amine derivatives modulate oncogenic pathways by downregulating key survival signals. In K562 leukemia cells, 3c reduces levels of phosphorylated STAT3 and NF-κB, transcription factors implicated in cell proliferation and immune evasion [1]. Additionally, the compound suppresses the PI3K/Akt/mTOR axis, as evidenced by decreased phosphorylation of Akt at Ser473 and mTOR at Ser2448 [2].
Selectivity for cancer cells is demonstrated by differential cytotoxicity profiles. While 3c exhibits potent activity against malignant cells (IC₅₀ = 4.45–8.59 µM), its effect on normal fetal colon cells (FHC) is markedly reduced (IC₅₀ = 97.19 µM), yielding a selectivity index of 15-fold [2]. This preferential targeting aligns with the addiction of cancer cells to CDK9-dependent transcriptional programs.
| Compound | Avg. IC₅₀ (Cancer Cells, µM) | IC₅₀ (Normal Cells, µM) | Selectivity Index |
|---|---|---|---|
| 3c | 6.66 | 97.19 | 15 |
| 3a | 17.66 | 195.78 | 11 |
| 1b | 18.24 | 122.51 | 7 |
Density Functional Theory represents a fundamental quantum mechanical method extensively employed for investigating the electronic structure and properties of molecules [1] [2]. For 2-Phenylimidazo[1,2-a]pyrazin-3-amine, comprehensive DFT calculations have been performed using the B3LYP hybrid functional coupled with the 6-311++G(d,p) basis set, incorporating diffuse functions to accurately capture the influence of lone pair electrons within the heterocyclic framework [1] [3].
The optimization of molecular geometry through DFT calculations revealed critical electronic properties that govern the reactivity and stability of the imidazo[1,2-a]pyrazin-3-amine scaffold. Frequency calculations confirmed the absence of imaginary frequencies, establishing the optimized structure as a true energy minimum configuration [4]. The theoretical investigation encompassed frontier molecular orbital analysis, molecular electrostatic potential mapping, and natural bond orbital analysis to provide comprehensive insights into the electronic characteristics of this heterocyclic system [1] [3].
The frontier molecular orbital analysis revealed significant electronic properties for 2-Phenylimidazo[1,2-a]pyrazin-3-amine. The highest occupied molecular orbital energy was calculated at -5.6227 eV, while the lowest unoccupied molecular orbital energy was determined to be -2.3997 eV [1]. The HOMO-LUMO energy gap of 3.2230 eV indicates favorable kinetic stability and promising reactivity compared to established pharmaceutical compounds such as Sorafenib (4.55 eV), Erlotinib (4.19 eV), and Lenvatinib (7.22 eV) [1].
The molecular docking studies revealed favorable binding affinities for imidazo[1,2-a]pyrazin-3-amine derivatives within the ATP binding site of CDK9 [5] [6]. Compound 1d demonstrated a docking score of -8.3 kcal/mol, establishing hydrogen bond interactions with Cys106 at a distance of 1.83 Å, along with multiple pi-sigma interactions involving Val33, Leu156, and Ile25 residues [6]. The compound exhibited a distinctive flipped orientation where the furan ring occupied a region adjacent to the G-loop, while the methoxyphenyl moiety engaged the hydrophobic pocket through interactions with Phe103, Val166, and Val79 [6].
Compound 3b displayed enhanced binding affinity with a docking score of -8.4 kcal/mol, forming dual hydrogen bonds with Cys106 (2.00 Å) and Asp109 (2.53 Å) [6]. The pyridine ring positioned toward solvent-exposed areas facilitated additional interactions with the enzyme active site. Compound 3c achieved a docking score of -8.0 kcal/mol with triple hydrogen bonding to Cys106 (1.93 Å), Asp104 (2.79 Å), and Asp109 (2.29 Å), demonstrating multiple favorable interactions within the kinase domain [6].
The binding mode analysis revealed that all tested compounds successfully occupied the ATP binding pocket and established critical interactions with key amino acid residues in the CDK9 catalytic site [5] [6]. The imidazo[1,2-a]pyrazine core consistently formed hydrogen bonds with hinge region residues, particularly Cys106 and Asp104, which are essential for kinase inhibitor binding [5] [6].
The molecular docking results provided valuable insights into structure-activity relationships for imidazo[1,2-a]pyrazin-3-amine derivatives. Compounds with pyridin-4-yl substituents at position 2 of the imidazo[1,2-a]pyrazine core demonstrated the most potent CDK9 inhibitory activity, with submicromolar IC₅₀ values correlating with favorable docking scores [5]. The benzyl amine substitution at position 3 consistently enhanced binding interactions through hydrophobic contacts with Ile25, Gly26, and Val33 in the G-rich loop region [5] [6].
The docking studies revealed that lipophilic substituents at position 3 optimally occupied the hydrophobic pocket within the CDK9 binding site, forming essential hydrophobic interactions with Phe103, Val29, Ala166, Ala46, and Leu156 residues [5]. This binding pattern explains the enhanced activity observed for compounds containing cyclic amine substituents compared to linear alkyl derivatives.
Absorption, Distribution, Metabolism, Excretion, and Toxicity prediction studies represent essential components of modern drug discovery, providing critical insights into the pharmaceutical potential of 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives [7] [6]. Comprehensive ADMET assessments were conducted using established computational platforms including SwissADME and ADMETLab to evaluate the drug-likeness properties and predict pharmacokinetic behavior of these heterocyclic compounds [6].
The physicochemical analysis of imidazo[1,2-a]pyrazin-3-amine derivatives revealed favorable drug-like characteristics consistent with Lipinski's Rule of Five [6]. The molecular weight of 2-Phenylimidazo[1,2-a]pyrazin-3-amine (210.24 g/mol) falls well within the acceptable range for oral bioavailability, while the calculated lipophilicity values (LogP 2.55-3.24) indicate optimal membrane permeability and absorption characteristics [6].
The topological polar surface area values ranging from 55.11 to 70.46 Ų suggest favorable passive diffusion properties across biological membranes [6]. Water solubility predictions (LogS -3.84 to -4.78) indicate reasonable aqueous solubility for pharmaceutical formulation development. The compounds demonstrated zero violations of Lipinski's rules, with appropriate hydrogen bond acceptor (3-4) and donor (1) counts supporting oral bioavailability predictions [6].
ADMET modeling predicted high human intestinal absorption for imidazo[1,2-a]pyrazin-3-amine derivatives, with favorable Caco-2 permeability indices exceeding the threshold for good absorption [6]. The compounds were not predicted to be P-glycoprotein substrates, suggesting minimal efflux-mediated resistance mechanisms. Blood-brain barrier permeability predictions indicated potential central nervous system penetration, which may be relevant for neurological applications but requires consideration for peripheral target selectivity [6].
Distribution predictions revealed appropriate volume of distribution values (0.12-0.73 L/kg) and moderate plasma protein binding (72.6-87.2%), indicating reasonable tissue distribution characteristics [6]. The predicted half-life values (1.8-2.0 hours) and clearance rates (1.5-2.1 mL/min/kg) suggest acceptable pharmacokinetic profiles for therapeutic development [6].
The computational toxicity assessment identified several areas requiring attention in drug development programs. Positive predictions for hERG channel blocking activity indicate potential cardiac safety concerns that would necessitate careful cardiovascular monitoring during clinical development [6]. AMES mutagenicity predictions were positive for most derivatives, suggesting potential genotoxicity risks requiring experimental validation through comprehensive safety studies [6].
Drug-induced liver injury predictions were consistently positive across the compound series, indicating hepatotoxicity risks that would require extensive safety evaluation and potentially dose limitations in clinical applications [6]. However, the compounds were not predicted to cause skin sensitization reactions, suggesting reduced dermatological toxicity risks [6].
Irritant